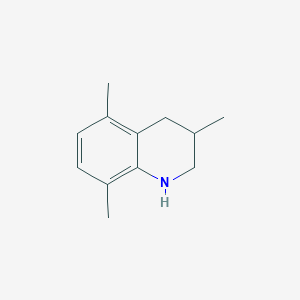
3,5,8-三甲基-1,2,3,4-四氢喹啉
描述
3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .
Synthesis Analysis
The synthesis pathway for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,6-dimethyl aniline with cyclohexanone followed by reduction and bromination.
Molecular Structure Analysis
The molecular structure of 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached at the 3rd, 5th, and 8th positions .
科学研究应用
农用生长刺激剂对3,5,8-三甲基-1,2,3,4-四氢喹啉等化合物及其相关化合物(如1-烷基-2,2,4-三甲基-6-氨基甲硫酰基-1,2,3,4-四氢喹啉)的研究已在农业应用中显示出有希望的结果。这些化合物因其刺激茄科作物(如茄子)生长的能力而受到研究。这些化合物显着提高了种子发芽率、营养物质和产量,使其成为有效的生长刺激剂。此类应用可以通过化学手段提高作物产量,从而彻底改变农业实践 (Vostrikova 等人,2021 年)。
药物合成包括类似于 3,5,8-三甲基-1,2,3,4-四氢喹啉的四氢喹啉衍生物在药物化合物的合成中用作关键中间体。例如,层状菌素 G 三甲醚和层状菌素 U 的合成涉及 1,2,3,4-四氢异喹啉-1-腈的转化,展示了四氢喹啉骨架在开发用于医药应用的复杂分子中的重要性。这突出了四氢喹啉衍生物在药物发现和开发中的作用,为各种健康状况的治疗做出了贡献 (Liermann & Opatz,2008 年)。
抗氧化和抗菌特性研究还探讨了四氢喹啉衍生物的抗氧化和抗菌特性。例如,2,2,4,7-四甲基-1,2,3,4-四氢喹啉 (THQ) 表现出潜在的抗氧化活性,这是通过其对人类淋巴细胞的影响进行研究的。THQ 与相关化合物乙氧喹啉的比较显示,THQ 表现出较低的细胞毒性和遗传毒性,表明其在保存饲料和其他产品中的应用潜力更安全。此外,THQ 表现出有希望的抗氧化能力,表明其在需要抗氧化特性的各种应用中具有潜在的用途 (Blaszczyk & Skolimowski,2006 年)。
化学合成和催化在化学合成领域,3,5,8-三甲基-1,2,3,4-四氢喹啉及其衍生物已被用作关键中间体。例如,无催化剂的多米诺曼尼希/弗里德尔-克拉夫特烷化反应已被用来合成具有潜在抗肿瘤活性的新型四氢喹啉。这展示了四氢喹啉衍生物在合成具有重要生物活性的化合物中的多功能性,为开发新的治疗剂做出了贡献 (Castillo 等人,2018 年)。
作用机制
Target of Action
Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties .
Mode of Action
Hthq, a similar compound, has been shown to have antioxidant properties . It affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes .
Biochemical Pathways
Hthq has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . It also affects the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Result of Action
Hthq has been shown to decrease oxidative stress, normalize the chaperone-like activity and mrna levels of heat shock protein 70, and reduce apoptosis intensity .
Action Environment
It is generally recommended to store similar compounds in a dark, dry place at room temperature .
属性
IUPAC Name |
3,5,8-trimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-5,8,13H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZXSJWMBPIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2NC1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



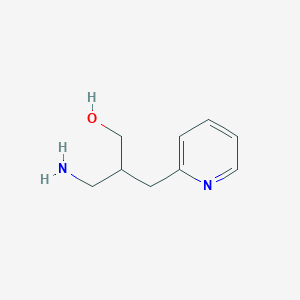
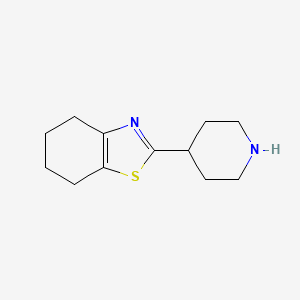
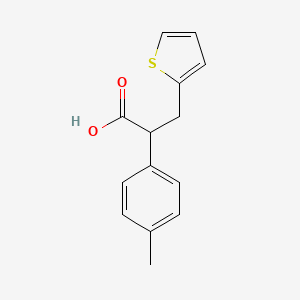
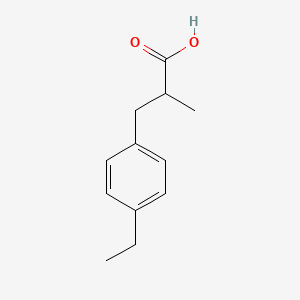
![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)
![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)
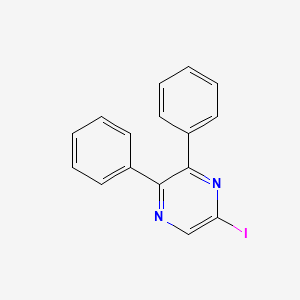
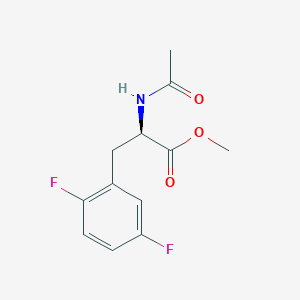
![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)
![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)
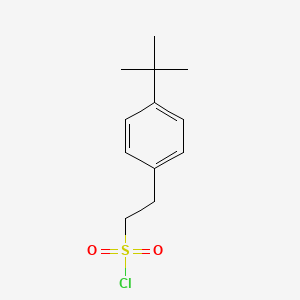
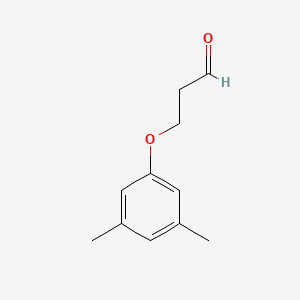
![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
